VD1-RPD2 neuropeptide prepro
Description
Significance of Neuropeptides in Invertebrate Neurobiology
Neuropeptides represent the most diverse class of signaling molecules in the nervous system, playing crucial roles as neurotransmitters, neuromodulators, and hormones. sysy.comoup.com Invertebrates, with their comparatively simpler nervous systems, have proven to be invaluable models for elucidating the fundamental principles of neuropeptide function. portlandpress.comnih.gov These chemical messengers are involved in regulating a vast array of complex behaviors and physiological processes, including feeding, metabolism, reproduction, circadian rhythms, and motor control. nih.govmdpi.com
The study of neuropeptides in invertebrates offers several advantages. Their nervous systems are often more accessible for experimental manipulation, and many of the identified neuropeptide families and their functions are conserved across different species, including vertebrates. nih.govacs.org For instance, allatostatins, first identified in cockroaches, are homologous to somatostatins in vertebrates, both of which regulate hormone release and metabolism. nih.gov Similarly, the study of neuropeptides like FMRFamide and related peptides in invertebrates has provided insights into the control of muscle contraction and synaptic transmission. oup.com The genetic tractability of model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) has further accelerated our understanding of the roles of specific neuropeptides and their receptors. nih.govacs.org
Overview of Prepro-Neuropeptide Biosynthesis and Maturation Pathways
Neuropeptides are synthesized through a multi-step process that begins with the transcription of a gene into messenger RNA (mRNA) in the neuron's nucleus. neupsykey.com This mRNA is then translated into a large, inactive precursor protein called a prepropeptide. sysy.comwikipedia.org The "pre" in prepropeptide refers to an N-terminal signal sequence that directs the newly synthesized protein into the endoplasmic reticulum (ER). neupsykey.com
The biosynthesis and maturation pathway can be summarized as follows:
Synthesis and Signal Peptide Cleavage: The prepropeptide is synthesized on ribosomes and enters the ER, where the signal peptide is cleaved off, resulting in a propeptide. sysy.comwikipedia.org
Processing in the Golgi Apparatus: The propeptide is then transported to the Golgi apparatus, where it undergoes further proteolytic cleavage by enzymes known as prohormone convertases. wikipedia.orgnih.gov These enzymes cut the propeptide at specific sites, often at pairs of basic amino acids, to release smaller peptide fragments. nih.govresearchgate.net
Packaging into Vesicles: The processed peptides are packaged into large dense-core vesicles (LDCVs). wikipedia.orgmhmedical.com
Final Maturation: Within the LDCVs, additional processing can occur as they are transported down the axon. This can include the removal of basic amino acids by carboxypeptidases and various post-translational modifications. wikipedia.orgnih.gov Common modifications include C-terminal amidation, which is crucial for the bioactivity of about half of all known neuropeptides, as well as glycosylation, phosphorylation, and sulfation. sysy.com
This intricate pathway allows for the generation of multiple, distinct bioactive peptides from a single precursor gene, contributing to the vast diversity of neuropeptide signaling. wikipedia.orgmhmedical.com
Historical Discovery and Initial Characterization of VD1-RPD2 Neuropeptide Prepro in Lymnaea stagnalis
The great pond snail, Lymnaea stagnalis, has been a significant model organism in neurobiology due to its relatively simple and well-characterized central nervous system (CNS). frontiersin.org Within the CNS of L. stagnalis are two giant, electrically coupled neurons known as Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2). scholaris.cajneurosci.org These neurons are involved in regulating cardiorespiratory functions. scholaris.cascholarpedia.org
The initial discovery and characterization of the neuropeptide system associated with these neurons began with the identification of the gene encoding the VD1/RPD2 neuropeptide precursor. nih.gov Early research demonstrated that both VD1 and RPD2 express this gene. nih.gov Further studies revealed that the mRNA transcribed from this gene undergoes alternative splicing, leading to the production of two distinct but related preprohormones, designated VD1/RPD2-A and VD1/RPD2-B. nih.gov
Subsequent research focused on identifying the mature neuropeptides derived from these precursors. Through techniques like immunocytochemistry and mass spectrometry, several peptides were isolated and structurally characterized from dissected VD1 and RPD2 neurons. frontiersin.orgnih.govnih.gov These included the α1, α2, and β peptides. nih.gov The α1 and α2 peptides are derived from the A and B prohormones, respectively, while the β peptide is common to both. nih.gov The presence of the α2 peptide was also confirmed in the heart, providing evidence that these neuropeptides are transported to and released at their target organ. nih.gov Pharmacological studies showed that synthetic α1 and α2 peptides have excitatory effects on the heart rate and amplitude, though with different potencies. nih.gov
Table 1: Key Research Findings on the Initial Characterization of the VD1-RPD2 System
| Research Finding | Description | Key References |
|---|---|---|
| Identification of VD1/RPD2 Neurons | Two giant, electrically coupled neurons in the CNS of Lymnaea stagnalis involved in cardiorespiratory control. | scholaris.cajneurosci.org |
| Gene Expression | Both VD1 and RPD2 neurons express the same gene for a neuropeptide precursor. | nih.gov |
| Alternative Splicing | The mRNA from the VD1/RPD2 gene is alternatively spliced, producing two related preprohormones (A and B). | nih.gov |
| Peptide Characterization | Isolation and structural characterization of α1, α2, and β peptides from VD1 and RPD2 neurons. | nih.gov |
| Target Organ Confirmation | The α2 peptide was isolated from the heart, confirming its transport and release at the target. | nih.gov |
| Functional Effects | Synthetic α1 and α2 peptides exhibit excitatory effects on the heart, with differing potencies. | nih.gov |
Current Research Landscape and Outstanding Questions Regarding this compound
Current research continues to build upon the foundational knowledge of the VD1-RPD2 system, delving deeper into the complexity of its neuropeptide repertoire and functional significance. A key area of investigation is the full extent of peptide diversity generated from the VD1/RPD2 preprohormones. Peptidomics studies have revealed a variety of post-translational modifications, including phosphorylation and glycosylation, which can further diversify the functional roles of these neuropeptides. scholarpedia.org
The convergent actions of the different VD1/RPD2 peptides on their target cells are also a focus of ongoing research. Studies have shown that peptides derived from distinct precursors can modulate the same ion channels in heart muscle cells, suggesting a sophisticated mechanism for fine-tuning physiological responses. jneurosci.org
Despite the progress made, several outstanding questions remain:
What are the precise physiological roles of each of the individual neuropeptides and their modified forms derived from the VD1-RPD2 preprohormone?
How do the different peptides interact to modulate the activity of their target neurons and tissues?
What are the specific signaling pathways and receptors through which the VD1-RPD2 neuropeptides exert their effects?
While the α1-neuropeptide has been found in other mollusks, including cephalopods, its exact function as a neurotransmitter or neuromodulator still requires electrophysiological evidence. nih.gov
How does the expression and function of the VD1-RPD2 system change with age and in response to environmental stressors? scholaris.ca
Future research will likely involve a combination of advanced techniques, including mass spectrometry imaging, electrophysiology, and genetic manipulations, to address these questions and further unravel the complexities of the this compound system.
Properties
CAS No. |
144516-54-1 |
|---|---|
Molecular Formula |
C6H9NO4 |
Synonyms |
VD1-RPD2 neuropeptide prepro |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Vd1 Rpd2 Neuropeptide Prepro
Genomic Organization and Structure of the VD1-RPD2 Gene
The VD1-RPD2 gene, expressed in the giant peptidergic neurons VD1 (visceral dorsal 1) and RPD2 (right parietal dorsal 2) of the mollusk Lymnaea stagnalis, possesses a complex genomic structure that is fundamental to its function. Analysis of the gene's organization has shown that the region encoding the alpha peptides is not a single continuous block of coding sequence. Instead, this domain is interrupted by a number of introns. nih.gov
This exon-intron arrangement within the alpha peptide coding region is a key architectural feature. It sets the stage for post-transcriptional modifications, particularly alternative splicing, which allows for the generation of multiple, distinct peptide products from a single gene. nih.gov The presence of these introns is the structural basis for the diversity of the VD1-RPD2 alpha peptides.
Transcriptional Regulation of VD1-RPD2 Gene Expression
Transcriptional regulation dictates the timing, location, and level of gene expression through the interaction of DNA sequences and proteins.
Identification of Promoter Regions and Cis-Regulatory Elements of the VD1-RPD2 Gene
A gene's promoter is the upstream DNA region where RNA polymerase II and associated transcription factors bind to initiate transcription. This region contains various short DNA sequences known as cis-regulatory elements, which act as binding sites for transcription factors. These elements can include enhancers, which increase transcription rates, or silencers, which decrease them.
While these elements are critical for controlling the specific expression of neuropeptide genes, the precise promoter regions and the specific suite of cis-regulatory elements for the VD1-RPD2 gene have not been fully characterized in published literature. However, studies on other neuropeptide genes in Lymnaea, such as the myomodulin (B549795) gene, have identified specific elements, suggesting a complex regulatory landscape for such genes in this species. nih.gov
Transcriptional Factors Modulating VD1-RPD2 Gene Activity
Transcription factors are proteins that bind to cis-regulatory elements to control gene transcription. The specific combination of transcription factors present in a cell determines which genes are activated or repressed. Transcriptome analyses of the Lymnaea stagnalis central nervous system have identified a wide range of transcription factors expressed in the organism. nsf.govnih.gov However, the specific transcriptional factors that bind to the VD1-RPD2 gene's regulatory regions to modulate its activity have not yet been experimentally identified. The cell-specific expression of the VD1-RPD2 gene in the VD1 and RPD2 neurons, as well as other associated neurons, points to a tightly controlled system governed by a unique combination of such factors. researchgate.netnih.gov
Post-Transcriptional Processing and mRNA Diversity of VD1-RPD2 Transcripts
Following transcription, the primary RNA transcript undergoes several processing steps before it becomes a mature messenger RNA (mRNA) ready for translation. For the VD1-RPD2 gene, these processes are crucial for generating neuropeptide diversity.
Alternative Splicing Mechanisms Generating VD1-RPD2 Alpha Peptides Diversity
The primary mechanism for generating diversity from the VD1-RPD2 gene is alternative splicing. nih.gov This process selectively removes introns and joins exons in different combinations, resulting in multiple distinct mRNA variants from a single primary transcript.
Through cDNA cloning and polymerase chain reaction (PCR) techniques, researchers have identified at least two primary types of VD1-RPD2 transcripts, as well as additional splice variants. nih.gov These different transcripts encode related but distinct VD1-RPD2 preprohormones. The alternative splicing occurs specifically within the mRNA segment that encodes the alpha peptide domain. nih.gov This differential processing results in the production of a variety of alpha peptides, with reports suggesting at least 10 different variants. researchgate.net These distinct alpha peptides can then be cleaved from the preprohormone to perform specific biological functions. This mechanism allows two neurons, VD1 and RPD2, to produce overlapping but non-identical sets of neuropeptides from a single gene.
| Gene Product | Description | Key Outcome |
|---|---|---|
| Primary Transcript | The initial RNA molecule transcribed from the VD1-RPD2 gene, containing both exons and introns. | Precursor for all mRNA variants. |
| mRNA Splice Variants (e.g., Type A, Type B) | Mature mRNA molecules produced after alternative splicing of the primary transcript. At least two major types have been identified. nih.gov | Encode for distinct preprohormones. |
| Preprohormones (e.g., VD1/RPD2-A, VD1/RPD2-B) | The initial polypeptide chains translated from the different mRNA variants. | Contain different alpha peptide sequences. |
| Alpha Peptides (α1, α2, etc.) | A diverse family of neuropeptides cleaved from the preprohormones. Their sequence varies depending on the splicing pattern. nih.govresearchgate.net | Functional diversity of the neuronal output. |
| Beta Peptide (β) | A neuropeptide that is also cleaved from the preprohormones but is identical regardless of the splicing variant. | A constant component of the peptide cocktail. |
Regulation of VD1-RPD2 mRNA Stability and Localization
The stability of an mRNA molecule—its lifespan or half-life in the cytoplasm—determines how much protein can be translated from it. This stability is often regulated by proteins that bind to specific sequences in the mRNA's untranslated regions. Furthermore, the localization of mRNA to specific subcellular compartments allows for protein synthesis to occur where the protein is needed. For neurons, this can mean transporting mRNA down long axons for local translation.
While these are critical steps in post-transcriptional control, specific research detailing the regulation of VD1-RPD2 mRNA stability and its subcellular localization is not extensively available. General principles suggest that these processes are actively regulated, and studies on other Lymnaea neuropeptide genes have shown transcripts localized within the cytoplasm, but specific mechanisms for VD1-RPD2 remain to be elucidated. nih.govnih.gov
Biosynthesis, Proteolytic Processing, and Post Translational Modification of Vd1 Rpd2 Neuropeptides
Cellular and Subcellular Localization of VD1-RPD2 Prepro-Peptide Synthesis
The synthesis of the VD1-RPD2 prepro-peptide is localized to a specific and identifiable set of neurons within the central nervous system (CNS) of the great pond snail, Lymnaea stagnalis. frontiersin.orgnih.govnih.gov Primary expression occurs in two giant peptidergic neurons: VD1, located in the visceral ganglion, and RPD2, found in the right parietal ganglion. nih.govnih.gov In addition to these principal neurons, in situ hybridization and immunocytochemistry have revealed a broader "VD1/RPD2 neuronal system" comprising smaller neurons in the visceral, right parietal, cerebral, and pedal ganglia that also express the VD1/RPD2 gene. nih.gov
The subcellular biosynthesis of the VD1-RPD2 prepro-peptide follows the classical secretory pathway common to all neuropeptides and secreted proteins. nih.govresearchgate.nettandfonline.com This intricate process begins with the translation of VD1-RPD2 mRNA on ribosomes attached to the rough endoplasmic reticulum (ER). As the nascent prepro-peptide chain elongates, it is co-translationally translocated into the ER lumen, where its signal peptide is cleaved. researchgate.net The prohormone then undergoes proper folding and disulfide bond formation before being transported from the ER to the Golgi apparatus. Within the trans-Golgi network (TGN), the prohormone is sorted and packaged into immature secretory granules, which are destined for the regulated secretory pathway. nih.govresearchgate.net
Endoproteolytic Cleavage Pathways of the VD1-RPD2 Prepro-Peptide
The generation of diverse neuropeptides from a single gene is a key feature of the VD1-RPD2 system, achieved through a combination of alternative splicing and subsequent proteolytic processing. nih.govnih.gov The VD1/RPD2 gene gives rise to at least two distinct mRNA transcripts through alternative splicing. nih.govnih.gov These transcripts are translated into two related, yet distinct, preprohormones known as VD1/RPD2-A and VD1/RPD2-B. nih.gov These precursors are then subjected to endoproteolytic cleavage to liberate the final, active peptide products. nih.govnih.gov
The endoproteolytic cleavage of the VD1-RPD2 preprohormone is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like serine proteases. vu.nlnih.gov While the specific convertases responsible for processing VD1-RPD2 have not been definitively identified, the mechanism is well-established for other neuropeptide precursors. nih.govwikipedia.org These enzymes, such as PC1/3 and PC2, recognize and cleave at the C-terminal side of single, paired, or multi-basic amino acid residues like Arg-Arg, Lys-Arg, or Arg-Lys-Arg. researchgate.netnih.gov This cleavage typically occurs within the acidic environment of the maturing secretory granules as they traffic through the neuron. nih.gov Following the initial endoproteolytic cuts by PCs, carboxypeptidases act to remove the remaining C-terminal basic residues, a crucial step in the maturation of many neuropeptides. researchgate.netwikipedia.org
The differential processing of the two VD1/RPD2 preprohormones results in a distinct but overlapping set of mature neuropeptides. nih.govnih.gov The primary documented products are the alpha (α) and beta (β) peptides. The two alternatively spliced precursors, VD1/RPD2-A and VD1/RPD2-B, each give rise to a unique alpha peptide, designated α1 and α2, respectively. nih.gov In contrast, the β peptide sequence is identical and is derived from both the A and B prohormones. nih.gov The scientific literature to date has characterized the generation of these alpha and beta peptides from the VD1-RPD2 precursor; the production of epsilon (ε) or delta (δ) peptides from this specific preprohormone has not been described.
| Mature Peptide | Precursor Prohormone | Notes |
|---|---|---|
| α1 Peptide | VD1/RPD2-A | Generated from the 'A' transcript via alternative splicing. nih.gov |
| α2 Peptide | VD1/RPD2-B | Generated from the 'B' transcript via alternative splicing. nih.gov |
| β Peptide | VD1/RPD2-A and VD1/RPD2-B | Identical peptide sequence derived from both prohormone variants. nih.gov |
Post-Translational Modifications of Mature VD1-RPD2 Peptides (e.g., Amidation)
Following proteolytic cleavage, many neuropeptides must undergo further chemical modifications to become fully bioactive. One of the most common and critical post-translational modifications (PTMs) is C-terminal amidation. researchgate.netfrontiersin.org This process is essential for the biological activity and stability of numerous peptide hormones and neurotransmitters. frontiersin.org
Amidation is a two-step enzymatic reaction that converts a C-terminal glycine (B1666218) residue into a terminal amide group. researchgate.net
Hydroxylation: Peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the α-carbon of the C-terminal glycine.
Lysis: Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) then cleaves the bond between the α-carbon and the nitrogen, resulting in an amidated peptide and glyoxylate. researchgate.net
While direct evidence for the amidation of specific VD1-RPD2 peptides is not detailed in the available literature, it is a highly conserved and widespread modification for neuropeptides in molluscs and other animals, suggesting it is a likely final maturation step for these peptides as well. tandfonline.com
Intracellular Trafficking and Secretion of Processed VD1-RPD2 Peptides
After synthesis and processing, the mature VD1-RPD2 peptides are packaged within large dense-core vesicles (LDCVs) for transport and eventual secretion. nih.govresearchgate.net These vesicles bud off from the trans-Golgi network and serve as both the site of final peptide processing and the storage compartment prior to release. nih.govnih.gov
The LDCVs containing the processed VD1-RPD2 peptides are actively transported from the neuronal soma to release sites, which can be located at distant nerve terminals. This movement is accomplished via fast axonal transport along the microtubule network. nih.govnih.govjneurosci.org Evidence for this process comes from the successful isolation and structural characterization of the mature α2 peptide from the heart of Lymnaea stagnalis, a peripheral target tissue innervated by the VD1/RPD2 neurons. nih.gov This finding confirms that the peptides are transported from their synthesis site in the CNS to their site of action. nih.gov
The release of neuropeptides from LDCVs occurs via the regulated secretory pathway. nih.gov This means that secretion is not continuous but is triggered by specific physiological stimuli that lead to an influx of calcium ions and the subsequent fusion of the LDCV membrane with the plasma membrane, releasing the peptide contents into the extracellular space or synaptic cleft. researchgate.net
Neuroanatomical Distribution and Localization of the Vd1 Rpd2 Neuropeptide System
Mapping of VD1-RPD2 Expression in the Central Nervous System of Lymnaea stagnalis
The central nervous system (CNS) of Lymnaea stagnalis is composed of 11 interconnected ganglia, providing a tractable model for neuroanatomical studies. nih.gov The expression of the gene encoding the VD1-RPD2 neuropeptide precursors is not limited to the two eponymous neurons but extends to a broader network of cells within the CNS.
The most prominent components of this neuropeptide system are the giant neurons, Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2). frontiersin.org As their names suggest, VD1 is located in the visceral ganglion, while RPD2 resides in the right parietal ganglion. frontiersin.orgnih.gov These two neurons are electrically coupled and are key regulators of cardiorespiratory functions. hum-ecol.ru In addition to these two large neurons, a population of 1-5 small and 1-5 medium-sized neurons that also express the VD1/RPD2 gene are found within the visceral and right parietal ganglia. researchgate.net
| Neuron/Cell Class | Ganglion | Size |
| VD1 | Visceral Ganglion | Giant |
| RPD2 | Right Parietal Ganglion | Giant |
| Class A2 Neurons | Visceral and Right Parietal Ganglion | Small to Medium |
The expression of the VD1-RPD2 neuropeptide system extends beyond the visceral and right parietal ganglia. Immunocytochemical studies have revealed the presence of axons from VD1 and RPD2 in the pleural, cerebral, and pedal ganglia. nih.gov Furthermore, distinct populations of neurons that express the VD1/RPD2 gene are located in other central ganglia. Specifically, two clusters of small neurons and five medium-sized neurons are found in the cerebral ganglia. researchgate.net The pedal ganglia contain a class of 3-4 medium-sized neurons and a cluster of 4-5 small neurons that also belong to this system. researchgate.net While the primary focus has been on the visceral, parietal, cerebral, and pedal ganglia, the α1-peptide has also been detected in the abdominal ganglia. researchgate.net
| Ganglion | Neuron/Cell Type | Number of Cells |
| Cerebral Ganglia | Class A2 Neurons (small) | 2 clusters |
| Class A2 Neurons (medium) | 5 | |
| Pedal Ganglia | Class A3 Neurons (medium) | 3-4 |
| Class A3 Neurons (small) | 1 cluster (4-5 cells) | |
| Abdominal Ganglia | α1-peptide expressing cells | Present |
Peripheral Innervation Targets of VD1-RPD2 Neurons
The axons of the VD1 and RPD2 neurons project out from the central nervous system to innervate a variety of peripheral targets, indicating their role in modulating a range of physiological functions.
Tracer studies have shown that thin axon branches from VD1 travel through the internal right parietal nerve to innervate the skin in the mantle area, specifically near the pneumostome (the opening to the respiratory cavity) and the osphradium (a chemosensory organ). nih.govresearchgate.net Additionally, the skin of the lips receives similar innervation via the lip nerves. nih.gov This innervation pattern suggests a role for the VD1-RPD2 system in sensory processing and the regulation of respiratory behaviors.
A significant target of the VD1-RPD2 neurons is the heart, particularly the auricle. researchgate.net Thick axons from both VD1 and RPD2 travel through the intestinal nerve and its pericardial branch to innervate the pericardium and the heart. nih.gov The presence of VD1/RPD2 neuropeptides, specifically the α2 peptide, has been confirmed in the heart tissue, demonstrating that these mature peptides are transported to and released at this target organ. nih.gov The α-peptides derived from the VD1/RPD2 preprohormone have been shown to have excitatory effects on both the beat rate and amplitude of the isolated auricle, confirming their cardioregulatory function. nih.gov
Comparative Localization of VD1-RPD2 Alpha-Neuropeptide in Other Molluscan Species
Homologous neuronal systems expressing the VD1/RPD2 alpha-neuropeptide are not exclusive to Lymnaea stagnalis and have been identified in a variety of other molluscan species, suggesting an evolutionarily conserved function. researchgate.net Immunopositive neurons and fibers have been observed in the central nervous systems of all species studied, including other pulmonates, opisthobranchs, and even bivalves. researchgate.net
In pulmonates and opisthobranchs, several medium-sized and small neurons, along with 1-4 giant neurons, show immunoreactivity. researchgate.net The giant neurons in these species often have locations, axonal branching patterns, and terminal arborizations in the heart's auricle that are similar to those of VD1 and RPD2 in Lymnaea. researchgate.net For instance, in Helix pomatia, the two giant neurons Br and Br' have been confirmed to be part of this homologous system. researchgate.net In the cephalopod mollusk Idiosepius notoides, the α1-neuropeptide is first expressed in the olfactory organ, while in Octopus vulgaris, it is first detected in the olfactory lobe. nih.gov The widespread presence of this neuropeptide system across diverse molluscan taxa highlights its fundamental importance in their physiology. researchgate.netnih.gov
Developmental Expression Patterns of VD1-RPD2 Neuropeptide System
The expression of the VD1/RPD2 neuropeptide system, specifically the α1-neuropeptide, has been investigated during the developmental stages of several cephalopod mollusks, revealing varied patterns of neurogenesis. nih.govresearchgate.net Research indicates that the timing and location of initial peptide expression in the developing central nervous system (CNS) are not evolutionarily conserved across different cephalopod groups. nih.govresearchgate.net
In the decapod squid Idiosepius notoides, the first expression of the α1-neuropeptide is observed in the olfactory organ. nih.gov In contrast, within the octopod Octopus vulgaris, the peptide is first detected in the olfactory lobe. nih.gov
Studies on prehatchling stages of various cephalopods show distinct localization patterns. In the sepiolid Euprymna scolopes and the squids Sepioteuthis australis and Loligo vulgaris, the α1-neuropeptide is expressed in the periesophageal and posterior subesophageal mass. nih.govresearchgate.net Prehatchlings of L. vulgaris exhibit a more widespread expression of the α1-neuropeptide throughout large portions of the CNS, which includes the vertical lobe. nih.govresearchgate.net This variability in expression across different species suggests divergent developmental roles for the VD1/RPD2 neuropeptide system within the cephalopod lineage. nih.gov
Table 1: Developmental Expression of VD1/RPD2 α1-Neuropeptide in Cephalopods
| Species | Taxon | Developmental Stage | Initial Location of Expression |
|---|---|---|---|
| Idiosepius notoides | Decapod | Early Development | Olfactory organ nih.gov |
| Octopus vulgaris | Octopod | Early Development | Olfactory lobe nih.gov |
| Euprymna scolopes | Sepiolid | Prehatchling | Periesophageal & posterior subesophageal mass nih.govresearchgate.net |
| Sepioteuthis australis | Squid | Prehatchling | Periesophageal & posterior subesophageal mass nih.govresearchgate.net |
Receptors and Intracellular Signaling Mechanisms of Vd1 Rpd2 Neuropeptides
Putative Identification and Characterization of VD1-RPD2 Receptors
Direct identification of receptors for the VD1-RPD2 neuropeptides remains an area of ongoing research. In the broader context of molluscan neurobiology, numerous G protein-coupled receptors (GPCRs) have been identified through genomic and transcriptomic analyses, many of which are classified as "orphan" receptors due to their unknown endogenous ligands. gsu.edu It is highly probable that the receptors for VD1-RPD2 peptides belong to this extensive family of proteins.
Neuropeptides in both vertebrates and invertebrates predominantly exert their effects by binding to and activating G protein-coupled receptors (GPCRs). nih.gov These receptors are characterized by their seven-transmembrane domain structure and their ability to initiate intracellular signaling cascades upon ligand binding. Given the functional roles of VD1-RPD2 neuropeptides in modulating physiological processes, it is widely hypothesized that their cognate receptors are members of the GPCR superfamily. nih.gov The activation of these putative receptors would trigger a conformational change, leading to the engagement and activation of intracellular heterotrimeric G proteins, thereby initiating a signaling cascade.
Ligand-Receptor Binding Specificity and Affinity of VD1-RPD2 Peptides
The specificity of neuropeptide-receptor interactions is a critical determinant of their biological function. While direct binding studies for VD1-RPD2 peptides are not available due to the uncharacterized nature of their receptors, general principles of ligand-receptor interactions in molluscan neuropeptide systems suggest a high degree of specificity. The unique amino acid sequences of the different peptides derived from the VD1-RPD2 preprohormone likely confer distinct binding affinities for their respective, yet-to-be-identified receptors.
This specificity ensures that the appropriate physiological response is elicited in the target cells. The affinity of a neuropeptide for its receptor dictates the concentration range over which it can exert its effects. High-affinity binding allows for responses to be triggered by low concentrations of the neuropeptide, which is characteristic of many hormonal and neuromodulatory systems.
| Parameter | General Role in Neuropeptide-Receptor Interactions | Putative Relevance to VD1-RPD2 |
| Specificity | Ensures that a particular neuropeptide binds to its correct receptor, preventing cross-talk with other signaling pathways. | The distinct sequences of VD1-RPD2 derived peptides likely result in selective binding to their specific receptors, mediating precise physiological effects. |
| Affinity | Determines the concentration of neuropeptide required to elicit a biological response. High affinity allows for signaling at low concentrations. | High-affinity binding would enable VD1-RPD2 neuropeptides to function effectively as neuromodulators or hormones at nanomolar concentrations. |
This table presents generalized principles of neuropeptide-receptor interactions, as specific data for VD1-RPD2 is currently unavailable.
Intracellular Signaling Cascades Activated by VD1-RPD2 Receptors
Upon activation by VD1-RPD2 peptides, their putative GPCRs would initiate intracellular signaling cascades that translate the extracellular signal into a cellular response. The nature of this response is determined by the specific type of G protein coupled to the receptor and the downstream effector molecules present in the target cell.
The activation of GPCRs by neuropeptides typically leads to the modulation of intracellular second messenger concentrations, such as cyclic AMP (cAMP) and calcium ions (Ca2+). Depending on the G protein subtype involved (e.g., Gs, Gi/o, Gq), the binding of a VD1-RPD2 peptide could either stimulate or inhibit the activity of adenylyl cyclase, leading to an increase or decrease in cAMP levels, respectively. Alternatively, activation of the Gq pathway would lead to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular Ca2+ stores and activate protein kinase C. The known cardioregulatory effects of VD1-RPD2 peptides are consistent with signaling mechanisms that modulate intracellular Ca2+ levels in cardiac muscle cells.
Changes in second messenger concentrations activate downstream protein kinases, such as protein kinase A (PKA) in the case of cAMP and protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinases (CaMKs) in response to Ca2+ signaling. These kinases then phosphorylate a variety of target proteins, including ion channels, enzymes, and transcription factors, thereby altering their activity and leading to the observed physiological response. In the long term, these signaling pathways can extend to the nucleus and modulate gene expression, leading to more permanent changes in cellular function. It is plausible that VD1-RPD2 signaling could induce such changes in gene expression to regulate processes like neuronal plasticity or long-term metabolic adjustments.
| Signaling Component | General Function in Neuropeptide Signaling | Hypothesized Role in VD1-RPD2 Signaling |
| G protein subtypes | Couple receptor activation to intracellular effectors. | Gs, Gi/o, or Gq proteins would determine the initial intracellular response to VD1-RPD2 binding. |
| Adenylyl Cyclase | Enzyme that produces cAMP. | Could be either activated or inhibited, leading to changes in cAMP levels. |
| Phospholipase C | Enzyme that produces IP3 and DAG. | Activation would lead to an increase in intracellular Ca2+. |
| Protein Kinases (PKA, PKC, CaMKs) | Phosphorylate target proteins to elicit a cellular response. | Would be activated by second messengers to mediate the physiological effects of VD1-RPD2 peptides. |
| Transcription Factors | Regulate gene expression. | May be activated by kinase cascades to induce long-term cellular changes. |
This table outlines the general components of neuropeptide-activated signaling cascades and their hypothesized involvement in VD1-RPD2 signaling, pending experimental validation.
Mechanisms of VD1-RPD2 Receptor Desensitization and Regulation
The responsiveness of target cells to neuropeptide signaling is tightly regulated to prevent overstimulation and to allow for adaptation to changing physiological conditions. A key mechanism in this regulation is receptor desensitization, which involves a decrease in the response to a continuous or repeated application of the agonist. For GPCRs, this process is typically initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G protein, thereby terminating signaling.
Following uncoupling, the receptor-arrestin complex may be targeted for internalization into endosomes. From the endosomal compartment, the receptor can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes, resulting in receptor downregulation. While the specific mechanisms for the putative VD1-RPD2 receptors are unknown, it is expected that they would be subject to these conserved regulatory processes to ensure precise control of their signaling output.
Physiological Roles and Functional Implications of the Vd1 Rpd2 Neuropeptide System
Role of VD1-RPD2 Peptides in Cardio-Respiratory Regulation
The VD1-RPD2 neuropeptide system is a key player in the coordination of cardiovascular and respiratory functions in Lymnaea stagnalis. This integrated control is crucial for the snail's adaptation to its aquatic environment, where oxygen availability can fluctuate.
The VD1 and RPD2 neurons are considered integral components of the neural circuitry responsible for oxygen perception and the subsequent physiological responses to maintain homeostasis. uu.nl It is hypothesized that these neurons process sensory information related to oxygen levels and, in response, release their neuropeptides to orchestrate adaptive changes in both the respiratory and circulatory systems. uu.nl This positions the VD1-RPD2 system as a critical coordinator of the animal's physiological and behavioral adaptations to varying oxygen availability. uu.nl The neurons are part of a network that controls the respiratory system, highlighting their importance in this vital function. researchgate.net
Direct innervation of the heart's auricle by the VD1 and RPD2 neurons provides a clear anatomical basis for their role in cardiac regulation. researchgate.netresearchgate.net Axonal mapping studies have demonstrated that these neurons project to the heart, where they can directly influence cardiac muscle activity. nih.gov Among the suite of peptides produced from the VD1-RPD2 prepropeptide, the α-peptides have been specifically identified as modulators of heartbeat. frontiersin.orgnih.gov Research has shown that these peptides can alter both the rate and amplitude of the heartbeat, demonstrating a direct physiological effect on the cardiovascular system.
| Neuron | Projection Target | Implicated Neuropeptide | Physiological Effect |
| VD1 | Heart Auricle | α-peptides | Modulation of heart rate and beat amplitude |
| RPD2 | Heart Auricle | α-peptides | Modulation of heart rate and beat amplitude |
Neurophysiological Effects of VD1-RPD2 in Neuronal Circuits
Beyond their direct influence on peripheral organs, the neuropeptides originating from the VD1-RPD2 system exert significant effects within the central nervous system, shaping the activity of neuronal circuits.
While direct electrophysiological studies on the specific effects of isolated VD1-RPD2 peptides on neuronal excitability and synaptic transmission are not extensively detailed in the available literature, the known properties of homologous molluscan neuropeptides offer valuable insights. For instance, related cardioexcitatory neuropeptides in other snail species have been shown to induce a range of effects on identified neurons, including depolarization, hyperpolarization, and voltage-dependent inward currents resulting from a decrease in potassium conductance. nih.gov These actions can be mediated by alterations in sodium and potassium ion permeability. nih.gov Given the established role of VD1 and RPD2 in innervating other central neurons, it is highly probable that their neuropeptides similarly modulate the firing properties and synaptic connections of their target neurons within the central nervous system. researchgate.net
There is substantial evidence to classify the peptides of the VD1-RPD2 system as neurotransmitters or neuromodulators. nih.govresearchgate.net The VD1/RPD2 neuronal system is comprised of three classes of neurons (A1, A2, and A3), all of which express the gene for the VD1-RPD2 prepropeptide. nih.gov The differential immunoreactivity of these neuronal classes suggests that they may produce and release different combinations of neuropeptides, allowing for a nuanced modulation of target cells. nih.govresearchgate.net The presence of these peptides within specific neurons and their release to act on other neurons or effector tissues is a hallmark of their function as signaling molecules within the nervous system. nih.gov The extensive expression of the VD1/RPD2 α1-neuropeptide in the brains of various cephalopod mollusks further suggests a conserved and important role as a neurotransmitter or neuromodulator in these species, although direct electrophysiological evidence is still forthcoming. nih.gov
| Neuronal Class | Location | Immunoreactivity |
| A1 (VD1 and RPD2) | Visceral and Right Parietal Ganglia | alpha 1-antiserum, Mab4H5, ALMA 6 |
| A2 | Visceral, Right Parietal, and Cerebral Ganglia | alpha 1-antiserum, Mab4H5 |
| A3 | Pedal Ganglion | alpha 1-antiserum only |
VD1-RPD2 Involvement in Behavioral Adjustments in Response to Environmental Changes
The integrated cardio-respiratory control exerted by the VD1-RPD2 neuropeptide system is fundamental to the snail's ability to adapt its behavior to environmental challenges, particularly changes in oxygen availability. By modulating both heart rate and respiration, the neuropeptides released from VD1 and RPD2 neurons enable the animal to mount a coordinated physiological response to hypoxic conditions. uu.nl This can manifest as behavioral adjustments such as changes in respiratory patterns or activity levels to conserve oxygen. The neuropeptides, therefore, act as key mediators, translating the perception of environmental cues into adaptive physiological and behavioral outputs that are crucial for survival. uu.nl
Broader Physiological Functions of VD1-RPD2 (if applicable, based on molluscan neuropeptide roles)
The VD1-RPD2 neuropeptide system, first identified in the giant neurons VD1 (visceral dorsal 1) and RPD2 (right parietal dorsal 2) of the pond snail Lymnaea stagnalis, demonstrates significant physiological roles primarily centered on cardiorespiratory regulation. researchgate.net However, its widespread expression across the Mollusca phylum, including in highly complex cephalopod brains, suggests a broader range of functions as a neurotransmitter or neuromodulator. researchgate.netnih.gov While direct evidence for functions beyond cardiorespiratory control is still emerging, the well-documented roles of other molluscan neuropeptide families provide a framework for hypothesizing the potential broader implications of the VD1-RPD2 system.
Established Role in Cardiorespiratory Control
In the gastropod Lymnaea stagnalis, the VD1 and RPD2 neurons extensively innervate central neurons, the heart auricle, specific skin areas, and the pneumostome (the opening to the respiratory cavity). researchgate.net This anatomical distribution strongly points to a primary role in regulating cardiovascular and respiratory processes. The gene encoding the VD1-RPD2 prepropeptide is structurally similar to the R15 gene in Aplysia californica, which is also known to be involved in cardiorespiratory phenomena. researchgate.net
The VD1/RPD2 mRNA undergoes alternative splicing, leading to the production of multiple active neuropeptides, including α1, α2, and β peptides. nih.gov Pharmacological studies have confirmed their direct impact on cardiac function. Application of synthetic α1 and α2 peptides to the isolated heart auricle of Lymnaea produces excitatory effects, increasing both the rate and amplitude of heartbeats, although their potencies differ. nih.gov This demonstrates that the differential processing of the preprohormone results in functionally related but non-identical peptides that fine-tune physiological responses. nih.gov
Table 1: Expression and Known Effects of the VD1-RPD2 Neuropeptide System
| Species | Location of Expression | Known or Suggested Function |
|---|---|---|
| Lymnaea stagnalis (Pond Snail) | Neurons VD1 and RPD2, innervating the heart auricle, pneumostome, skin, and other central neurons. researchgate.net | Cardiorespiratory Regulation: Excitatory effects on heart rate and amplitude. nih.gov |
| Cephalopods (e.g., Idiosepius notoides, Loligo vulgaris) | Widespread throughout the Central Nervous System (CNS), including optic, peduncle, and olfactory lobes. nih.govresearchgate.net | Neurotransmission/Neuromodulation: Strong and widespread expression suggests a role in neural signaling, though specific functions are not yet defined. nih.gov |
Potential as a Neurotransmitter and Neuromodulator
The expression of the VD1/RPD2 α1-neuropeptide is not limited to gastropods. It is highly expressed in the complex brains of cephalopods, including various squid and octopus species. nih.govresearchgate.net In the squid Idiosepius notoides, immunoreactive cells are abundant in brain lobes associated with sensory processing and motor control, such as the optic, peduncle, and olfactory lobes. nih.gov In prehatchling squids, the peptide is expressed widely across the CNS. nih.gov This strong and distributed expression in sophisticated brains suggests a significant role as a neurotransmitter or neuromodulator, participating in the processing of sensory information and the coordination of behavior, although direct electrophysiological evidence is still needed to confirm this. nih.govresearchgate.net
Inferred Functions Based on Other Molluscan Neuropeptides
The functional diversity of other neuropeptide families in molluscs offers a lens through which to predict other potential roles for the VD1-RPD2 system. Molluscan neuropeptides are known to be pleiotropic, meaning they influence a wide variety of physiological processes, often acting as neurotransmitters, neuromodulators, or circulating hormones.
Reproduction and Feeding: Neuropeptide families such as FMRFamide-related peptides (FaRPs) and Neuropeptide F/Y (NPF/NPY) are deeply involved in controlling reproduction and feeding behaviors across molluscs. frontiersin.orgnih.gov For instance, FaRPs can modulate egg-laying behavior, while NPF is implicated in regulating energy balance and feeding. frontiersin.orgnih.gov Given the central role of neptidergic signaling in these fundamental processes, it is plausible that the VD1-RPD2 system could have as-yet-undiscovered roles in modulating aspects of reproduction or metabolism.
Immune Response: Recent studies have highlighted the involvement of neuropeptides in the molluscan immune system. Homologues of insect allatostatins (such as Buccalin and AST-C-like peptides) are abundant in immune barrier tissues like the mantle of bivalves and their expression changes in response to pathogenic bacteria. scienceopen.com This indicates a neuro-immune signaling axis. While no direct link has been established for the VD1-RPD2 system, the precedent set by other neuropeptides suggests that it could potentially modulate immune functions.
Table 2: Functional Comparison with Other Major Molluscan Neuropeptide Families
| Neuropeptide Family | Key Functions in Molluscs |
|---|---|
| FMRFamide-Related Peptides (FaRPs) | Cardiovascular control, modulation of reproduction (e.g., egg-laying), feeding behavior, and neuronal activity. frontiersin.org |
| Neuropeptide F/Y (NPF/NPY) | Regulation of feeding, energy metabolism, and stress responses. nih.gov |
| Allatostatin (AST) Homologues (Buccalin, MIP, AST-C-like) | Alloregulatory functions, with evidence for involvement in the immune response to pathogens. scienceopen.com |
| Egg-Laying Hormone (ELH) / Caudodorsal Cell Hormone (CDCH) | Stimulation of ovulation and control of stereotyped egg-laying behaviors. nih.gov |
Regulation of Vd1 Rpd2 Neuropeptide System Activity
Environmental and Physiological Factors Influencing VD1-RPD2 Expression
The expression of the gene encoding the VD1-RPD2 neuropeptide preprohormone is not static; it is influenced by the snail's physiological state and its surrounding environment. This plasticity allows the organism to adapt to changing conditions.
The most significant environmental factor known to influence the VD1-RPD2 system is the availability of oxygen. The VD1 and RPD2 neurons are implicated in the modulation of complex physiological and behavioral responses to changes in oxygen levels.
Research has demonstrated that alternative splicing of the VD1/RPD2 gene transcript is a key mechanism for generating diversity in the peptide products. This process yields two distinct but related preprohormones, designated VD1/RPD2-A and VD1/RPD2-B. These precursors are then processed to produce different sets of neuropeptides, including α1, α2, and β peptides. The differential expression and splicing of the VD1/RPD2 gene in response to hypoxia allow for a nuanced control of cardio-respiratory activity. For instance, the α1 and α2 peptides, derived from the two different splice variants, both exhibit excitatory effects on the heart rate and amplitude of the snail's auricle, though with differing potencies. This suggests that under varying oxygen conditions, the snail can fine-tune its cardiac output by modulating the expression of these specific neuropeptide isoforms.
| Peptide | Precursor | Effect on Heart Auricle |
| α1 peptide | VD1/RPD2-A preprohormone | Excitatory (increases beat rate and amplitude) |
| α2 peptide | VD1/RPD2-B preprohormone | Excitatory (increases beat rate and amplitude) |
| β peptide | Both A and B preprohormones | - |
This table summarizes the effects of different peptides derived from the VD1-RPD2 preprohormone on the heart auricle of Lymnaea stagnalis.
Currently, there is no specific scientific literature available that details the hormonal or circadian regulation of the VD1-RPD2 neuropeptide system in Lymnaea stagnalis. While hormonal and circadian controls are fundamental aspects of neuropeptide regulation in many species, their specific roles in modulating VD1-RPD2 expression and release have not yet been elucidated.
Enzymatic Degradation and Inactivation of VD1-RPD2 Peptides
The biological activity of neuropeptides is terminated by enzymatic degradation. However, the specific peptidases responsible for the degradation and inactivation of the VD1-RPD2 derived peptides (α1, α2, β, etc.) have not been identified in the available scientific literature. Understanding these enzymatic pathways is crucial for a complete picture of the regulation of VD1-RPD2 signaling.
Autoregulation and Feedback Mechanisms in the VD1-RPD2 System
Autoregulation, through which a neuron's own neurotransmitters or neuropeptides modulate its activity, is a common feature in neural circuits. However, there is currently no specific research available that describes autoregulatory or feedback mechanisms within the VD1-RPD2 system. It is unknown whether the VD1 or RPD2 neurons possess autoreceptors for their secreted peptides or if there are feedback loops from target tissues that regulate their activity.
Pharmacological Modulation of VD1-RPD2 Receptor Activity
The pharmacological modulation of a neuropeptide system relies on the identification and characterization of its receptors. To date, the specific receptors that bind the neuropeptides derived from the VD1-RPD2 preprohormone have not been characterized. Consequently, there is no information available regarding pharmacological agents (agonists or antagonists) that can specifically modulate the activity of these receptors.
Evolutionary Conservation and Comparative Genomics of the Vd1 Rpd2 Neuropeptide System
Phylogenetic Analysis of VD1-RPD2 Orthologs Across Molluscan Species
The existence of the VD1-RPD2 neuropeptide system is not restricted to its founding species. Immunocytochemical studies using antibodies against the VD1/RPD2 α-neuropeptide have revealed orthologous systems in a broad array of molluscan species, suggesting a deep evolutionary origin within the phylum. researchgate.net The presence of immunoreactive neurons and fibers has been confirmed in the central nervous systems of numerous gastropods (both pulmonates and opisthobranchs) and bivalves. researchgate.net This wide distribution implies that the VD1/RPD2 system is likely a conserved feature among conchiferan mollusks and may be present throughout the entire Mollusca phylum. researchgate.net
In cephalopods, the so-called VD1/RPD2 α1-neuropeptide has been identified in several octopus and squid species, further extending the known phylogenetic range of this system. nih.gov The presence of giant neurons in locations analogous to those in pulmonates, with similar axonal branching patterns, supports the hypothesis of a common ancestral origin for this neuronal system. researchgate.net Modern phylogenomic approaches, utilizing large-scale expressed sequence tag (EST) and transcriptome sequencing, are continuously refining the deep evolutionary relationships among molluscan classes. nih.govsicb.org These robust phylogenetic frameworks are essential for accurately tracing the evolutionary history of specific gene families like the VD1-RPD2 neuropeptides and distinguishing between conserved ancestral traits and lineage-specific adaptations.
| Class | Species | Method of Detection | Reference |
|---|---|---|---|
| Gastropoda | Lymnaea stagnalis (Pond Snail) | Peptide isolation, cDNA cloning, Immunocytochemistry | researchgate.net |
| Gastropoda | Helix aspersa, Helix pomatia | Immunocytochemistry | researchgate.net |
| Gastropoda | Aplysia californica, Aplysia brasiliana | Immunocytochemistry | researchgate.net |
| Gastropoda | Achatina fulica, Limax maximus | Immunocytochemistry | researchgate.net |
| Bivalvia | Mytilus edulis (Blue Mussel) | Immunocytochemistry | researchgate.net |
| Bivalvia | Anodonta sp. (Freshwater Mussel) | Immunocytochemistry | researchgate.net |
| Cephalopoda | Idiosepius notoides (Pygmy Squid) | Immunocytochemistry | nih.gov |
| Cephalopoda | Octopus vulgaris (Common Octopus) | Immunocytochemistry | nih.gov |
| Cephalopoda | Loligo vulgaris (European Squid) | Immunocytochemistry | nih.gov |
Conservation of Gene Structure and Prepro-Peptide Organization (e.g., versus Aplysia R15)
Comparative analysis of the VD1-RPD2 gene reveals significant conservation in its fundamental structure and the organization of the resulting prepro-peptide. A noteworthy structural similarity has been identified between the gene encoding the VD1/RPD2 neuropeptides in Lymnaea stagnalis and the gene expressed in the well-characterized R15 neuron of the sea slug Aplysia californica. researchgate.net This homology points to a shared evolutionary precursor.
In Lymnaea, the VD1/RPD2 preprohormone is processed to generate a set of distinct neuropeptides, including alpha, beta, delta, and epsilon peptides. researchgate.net A key feature of the gene's organization is that the region encoding the alpha peptide is interrupted by multiple introns. nih.gov This genomic arrangement facilitates alternative splicing, a mechanism that generates a diversity of alpha peptide isoforms from a single gene. nih.gov This process allows for combinatorial diversity in the peptide repertoire, where different transcripts encode related, yet distinct, preprohormones that can be cleaved into overlapping sets of neuropeptides. nih.gov This mechanism of generating peptide diversity from a single gene through alternative splicing is a crucial strategy for expanding the functional capacity of the neuropeptide system.
| Feature | Lymnaea stagnalis (VD1/RPD2) | Aplysia californica (R15) | Reference |
|---|---|---|---|
| Homologous Gene System | Present | Present | researchgate.net |
| Precursor Structure | Multi-peptide preprohormone | Multi-peptide preprohormone | researchgate.netnih.gov |
| Generated Peptides | Alpha, Beta, Delta, Epsilon peptides | R15α1, R15α2, R15β | researchgate.net |
| Genetic Mechanism for Diversity | Alternative splicing of the alpha peptide domain | - | nih.gov |
| Introns in Coding Region | Present in alpha peptide coding region | - | nih.gov |
Evolutionary Divergence and Functional Specialization of VD1-RPD2 Homologs
Despite the conserved core structure, the VD1-RPD2 system exhibits evolutionary divergence in both expression and function across different molluscan lineages. In Lymnaea, the VD1 and RPD2 neurons are integral to modulating complex physiological and behavioral responses to oxygen availability, innervating targets that include other central neurons, the heart, and respiratory structures. researchgate.netnih.gov
In contrast, the expression patterns in cephalopods suggest functional variation. While the α1-neuropeptide is widely expressed in the central nervous system of the adult squid Idiosepius notoides, implying a broad role as a neurotransmitter or neuromodulator, its expression during development is not conserved across different cephalopod taxa. nih.gov This variability in developmental expression points to lineage-specific adaptations and functional roles. The process of gene duplication followed by functional specialization is a common theme in neuropeptide evolution. researchgate.net While direct paralogs of the VD1-RPD2 gene have not been extensively characterized across molluscs, the diversification seen in expression and potential function mirrors the broader evolutionary pattern where homologous neuropeptide systems are co-opted for novel physiological roles in different species. nih.gov
Implications for the Evolution of Neuropeptide Signaling Systems in Metazoans
The study of the VD1-RPD2 system in molluscs provides valuable insights into the broader principles governing the evolution of neuropeptide signaling across all animals (Metazoa). Neuropeptide signaling is an ancient and fundamental mode of intercellular communication, with the evolutionary origins of many neuropeptide families tracing back to the common ancestor of protostomes and deuterostomes. nih.govnih.govfrontiersin.org
The conservation of the VD1-RPD2 system across the highly diverse Mollusca phylum underscores the stability and importance of certain ancestral signaling pathways. Furthermore, the molecular mechanisms that generate diversity within this system, such as alternative splicing, exemplify how organisms can expand their signaling toolkit without a corresponding expansion in gene number. nih.gov The evolutionary trajectory of neuropeptide systems is often characterized by events of gene duplication, which creates opportunities for neofunctionalization (the evolution of a new function) and subfunctionalization (the partitioning of ancestral functions). nih.govnih.gov By examining the similarities and differences in the structure, expression, and function of VD1-RPD2 homologs, researchers can reconstruct the evolutionary steps that have shaped this and other neuropeptide systems, contributing to the ambitious goal of understanding the evolution of neuroendocrine regulation throughout the animal kingdom. nih.govnih.gov
Advanced Methodologies in Vd1 Rpd2 Neuropeptide Research
Genetic Manipulation Techniques for VD1-RPD2 Studies in Model Organisms
While direct genetic manipulation of the VD1-RPD2 gene has not been extensively reported, the advent of advanced genetic engineering tools in molluscan models opens up new avenues for research. The successful application of CRISPR/Cas9 technology in Lymnaea stagnalis has been established, paving the way for targeted gene knockout or modification of the VD1-RPD2 gene. elifesciences.orgnih.gov Such approaches would be invaluable for definitively determining the physiological and behavioral roles of the VD1-RPD2-derived peptides.
Future research employing these techniques could involve:
Gene Knockout Studies: Creating null mutants for the VD1-RPD2 gene to observe the resulting phenotype, which could reveal the essential functions of the encoded neuropeptides in processes such as cardio-respiratory regulation.
Conditional Knockouts: Employing tissue-specific or temporally controlled gene knockout systems to investigate the function of VD1-RPD2 peptides in specific neuronal populations or at particular developmental stages.
Gene Editing for Functional Analysis: Introducing specific mutations into the VD1-RPD2 gene to study the structure-function relationships of the resulting peptides.
The establishment of these genetic manipulation techniques in Lymnaea stagnalis provides a powerful toolkit for future investigations into the precise roles of the VD1-RPD2 neuropeptide system.
Neuroanatomical and Histological Approaches
Understanding the spatial distribution of the VD1-RPD2 neuropeptide system within the central nervous system (CNS) is fundamental to deciphering its function. Neuroanatomical and histological techniques have been pivotal in mapping the neurons that express the VD1-RPD2 gene and the distribution of the processed peptides.
Immunohistochemistry, using antibodies that specifically recognize VD1-RPD2-derived peptides, and in situ hybridization, which detects the messenger RNA (mRNA) transcripts of the VD1-RPD2 gene, have been instrumental in identifying the neurons that comprise the VD1-RPD2 system in Lymnaea stagnalis. nih.govresearchgate.net
These studies have revealed that beyond the two giant neurons, Visceral Dorsal 1 (VD1) and Right Parietal Dorsal 2 (RPD2), a broader network of neurons expresses the VD1-RPD2 gene. nih.gov This neuronal system has been classified based on immunoreactivity to different antisera, suggesting that post-translational processing of the VD1-RPD2 preprohormone may vary between different neuronal populations, leading to the production of distinct sets of neuropeptides. nih.gov
Table 1: Localization of VD1-RPD2 Gene Expression and Immunoreactivity in the CNS of Lymnaea stagnalis
| Ganglion | Neuron Type | Method of Detection | Reference |
|---|---|---|---|
| Visceral Ganglion | VD1 (giant neuron) | In Situ Hybridization, Immunohistochemistry | nih.gov |
| Right Parietal Ganglion | RPD2 (giant neuron) | In Situ Hybridization, Immunohistochemistry | nih.gov |
| Visceral & Right Parietal Ganglia | 1-5 small and 1-5 medium-sized neurons | Immunohistochemistry | nih.gov |
| Cerebral Ganglia | Two clusters of small neurons and 5 medium-sized neurons | Immunohistochemistry | nih.gov |
This table summarizes the findings from studies using in situ hybridization and immunohistochemistry to map the VD1-RPD2 neuronal system.
To understand how the VD1-RPD2 neurons communicate with other parts of the nervous system and peripheral tissues, neuronal tracing techniques have been employed. By injecting tracers such as Lucifer yellow into the VD1 and RPD2 neurons, researchers have been able to map their extensive axonal projections. nih.gov
These studies have demonstrated that VD1 and RPD2 have a wide-ranging influence, with axons projecting to several other ganglia within the CNS, including the pleural, cerebral, and pedal ganglia. nih.gov Furthermore, their axons extend out of the CNS via several nerves to innervate peripheral targets. nih.gov A significant projection has been traced to the heart, specifically the auricle, indicating a direct role in cardiovascular regulation. nih.govelsevierpure.com Other projections extend to the skin in the mantle area near the pneumostome (breathing pore) and osphradium (a chemosensory organ), as well as the skin of the lips. nih.gov
The combination of immunohistochemistry and neuronal tracing has provided a detailed anatomical framework for the VD1-RPD2 system, suggesting its involvement in integrating sensory information and coordinating motor and autonomic responses related to respiration and cardiovascular function.
Electrophysiological Recording Techniques for VD1-RPD2 Neuron Activity
Electrophysiological studies have provided insights into the functional properties of the VD1 and RPD2 neurons. These giant neurons are electrically coupled, meaning they tend to fire action potentials synchronously. nih.gov This coordinated activity is likely important for their role in regulating widespread physiological processes.
Studies examining the effects of various anesthetics on the firing patterns of Lymnaea neurons have included recordings from VD1 and RPD2. nih.gov These neurons exhibit spontaneous firing activity, which can be modulated by pharmacological agents. biologists.com For instance, some anesthetics can induce paroxysmal depolarizing shifts (PDS), a form of bursting activity, in these motor neurons. nih.gov The specific responses of VD1 and RPD2 to different compounds can vary, highlighting the complexity of their regulation. nih.gov
While detailed characterization of the firing patterns of VD1 and RPD2 in response to specific physiological stimuli is an area for further research, existing electrophysiological data confirm their status as active, spontaneously firing neurons with the capacity for synchronized output.
Advanced Biochemical and Analytical Techniques for VD1-RPD2 Peptide Characterization
The VD1-RPD2 neuropeptide preprohormone gives rise to a variety of bioactive peptides through post-translational processing. Advanced biochemical and analytical techniques have been crucial in identifying and characterizing these peptides.
Mass spectrometry (MS)-based peptidomics has emerged as a powerful tool for analyzing the neuropeptide content of the Lymnaea CNS, including the peptides derived from the VD1-RPD2 preprohormone. frontiersin.orgnih.govgwu.edu This approach allows for the direct identification and characterization of peptides from single neurons or specific tissues. frontiersin.orgnih.govgwu.edu
One of the key findings from these studies is the diversity of peptides generated from the VD1-RPD2 gene. This diversity arises, in part, from alternative splicing of the VD1-RPD2 mRNA precursor, which results in two distinct preprohormones, designated A and B. nih.govnih.gov These preprohormones are then processed to yield different but related sets of peptides, including the α1 and α2 peptides. nih.gov
MS analysis of dissected VD1 and RPD2 neurons, as well as target tissues like the heart, has confirmed the presence of these predicted peptides. nih.gov This demonstrates that the mature peptides are transported axonally and released at their sites of action. nih.gov
Table 2: VD1-RPD2-Derived Peptides Identified by Mass Spectrometry
| Peptide | Precursor Prohormone | Method of Identification | Reference |
|---|---|---|---|
| α1 peptide | VD1/RPD2-A | Mass Spectrometry | nih.gov |
| α2 peptide | VD1/RPD2-B | Mass Spectrometry | nih.gov |
This table highlights some of the key peptides derived from the VD1-RPD2 preprohormone that have been characterized using mass spectrometry.
The application of peptidomics has not only confirmed the predicted peptide products but also holds the potential to uncover novel, previously uncharacterized peptides from the VD1-RPD2 system. This detailed molecular characterization is essential for understanding the full range of biological activities mediated by this neuropeptide family.
Immunoassays for VD1-RPD2 Quantification
Quantitative measurement of VD1-RPD2 neuropeptides in biological samples such as hemolymph, central nervous system (CNS) tissue, and target organs is critical for understanding their physiological regulation. Immunoassays, which leverage the high specificity of antibody-antigen interactions, are the primary methods for such quantification. Although antibodies directed against the VD1/RPD2 α1-neuropeptide have been successfully developed and utilized for immunohistochemical localization within the nervous systems of various mollusks, the development of specific quantitative immunoassays has been a subsequent goal. nih.govnishsymbiosislab.comresearchgate.net
The most common formats for neuropeptide quantification are the radioimmunoassay (RIA) and the enzyme-linked immunosorbent assay (ELISA). Both are typically configured as competitive assays due to the small size of the peptide antigens.
Radioimmunoassay (RIA): In a hypothetical RIA for a VD1-RPD2 peptide (e.g., α1), a known quantity of a radiolabeled version of the peptide (e.g., ¹²⁵I-labeled α1-peptide) is mixed with a limited amount of a specific anti-α1 antibody. This mixture is then combined with the biological sample containing an unknown amount of the native, unlabeled peptide. The unlabeled peptide from the sample competes with the radiolabeled peptide for binding to the antibody. After an incubation period, the antibody-bound fraction is separated, and its radioactivity is measured. The concentration of the native peptide in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA offers a non-radioactive alternative with high sensitivity. In this format, a microtiter plate is coated with a capture antibody specific to a VD1-RPD2 peptide. The biological sample is added to the wells along with a known amount of the same peptide that has been conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The native peptide from the sample and the enzyme-conjugated peptide compete for binding to the immobilized antibody. After washing away unbound components, a chromogenic substrate is added. The resulting colorimetric signal is inversely proportional to the amount of native VD1-RPD2 peptide in the sample. nih.gov
The table below illustrates the typical performance characteristics of a competitive ELISA designed for neuropeptide quantification, based on established assays for molecules of similar size and concentration. rndsystems.com
| Parameter | Typical Value | Description |
| Assay Range | 10 pg/mL - 5,000 pg/mL | The range of concentrations over which the assay is accurate and precise. |
| Sensitivity | ~5-10 pg/mL | The lowest concentration of the peptide that can be reliably distinguished from zero. |
| Intra-Assay CV | < 10% | Coefficient of variation for measurements within the same assay run. |
| Inter-Assay CV | < 15% | Coefficient of variation for measurements across different assay runs. |
| Sample Types | CNS Homogenates, Hemolymph, Tissue Culture Media | Biological matrices in which the peptide can be quantified. |
| Specificity | High | The antibody should exhibit minimal cross-reactivity with other related peptides (e.g., α1 vs. α2) or peptide fragments. |
Receptor Binding and Functional Assays for VD1-RPD2 Receptor Characterization
Identifying and characterizing the specific G-protein coupled receptors (GPCRs) that mediate the physiological effects of VD1-RPD2 peptides is a crucial step in understanding their mechanism of action. This process involves a combination of receptor binding assays to determine ligand affinity and functional assays to measure the downstream cellular response upon receptor activation. To date, the specific receptor for VD1-RPD2 peptides has not been cloned or characterized. However, the methodologies for its eventual characterization are well-established in neuropeptide research. nii.ac.jpnih.gov
Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of ligands for their receptors. These assays typically use membranes prepared from tissues known to respond to the peptides (e.g., the Lymnaea heart) or from cell lines engineered to express the receptor of interest. nih.gov
A key experiment is a competition binding assay. In this setup, tissue membranes are incubated with a constant concentration of a radiolabeled VD1-RPD2 peptide (e.g., [¹²⁵I]-VD1/RPD2-α1) and varying concentrations of unlabeled competitor peptides (e.g., VD1/RPD2-α1, -α2, and -β). The ability of the unlabeled peptides to displace the radioligand from the receptor is measured. The results are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of each peptide for the receptor. A lower Ki value indicates a higher binding affinity.
The following table presents hypothetical, yet plausible, binding affinity data for VD1-RPD2 peptides at their putative receptor, illustrating the expected outcomes from such an experiment.
| Compound | Ki (nM) |
| VD1-RPD2-α1 | 0.5 |
| VD1-RPD2-α2 | 0.2 |
| VD1-RPD2-β | > 1000 |
Functional Assays: Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activator) or an antagonist (blocker) and to quantify its potency.
Tissue-Based Assays: The initial characterization of VD1-RPD2 peptide function utilized an isolated organ bath preparation. nih.gov In these experiments, the application of synthetic peptides to the isolated auricle of the Lymnaea heart demonstrated direct excitatory effects, providing a robust functional readout. nih.gov This type of assay is invaluable for studying physiological responses in a native context.
| Peptide | Observed Effect on Lymnaea Heart Auricle | Relative Potency |
| VD1-RPD2-α1 | Increased beat rate and amplitude | Potent |
| VD1-RPD2-α2 | Increased beat rate and amplitude | More potent than α1 |
Cell-Based Assays: Once the VD1-RPD2 receptor gene is identified, it can be expressed in host cell lines (e.g., HEK293 or CHO cells) that lack the native receptor. These recombinant cells can then be used to perform high-throughput functional screens. nii.ac.jp Depending on the G-protein the receptor couples to, its activation can be measured by monitoring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺). gu.sefrontiersin.org The potency of each peptide is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value signifies higher potency.
The table below shows representative data from a hypothetical cell-based assay measuring intracellular calcium mobilization following receptor activation by VD1-RPD2 peptides.
| Compound | EC₅₀ (nM) |
| VD1-RPD2-α1 | 1.2 |
| VD1-RPD2-α2 | 0.4 |
| VD1-RPD2-β | No response |
These advanced methodologies, from specific immunoassays to detailed receptor pharmacology, are indispensable for transitioning from the initial discovery of the VD1-RPD2 neuropeptide preprohormone to a comprehensive understanding of its role as a signaling system.
Future Directions and Emerging Research Avenues for the Vd1 Rpd2 Neuropeptide System
Elucidation of Complete VD1-RPD2 Receptor Pharmacology
A significant gap in our current knowledge is the identification and characterization of the receptors that mediate the physiological effects of VD1-RPD2 peptides. While the downstream actions of these neuropeptides, such as excitatory effects on heart rate and amplitude, have been observed, the specific molecular targets remain unknown. nih.gov Future research must prioritize the deorphanization of VD1-RPD2 receptors.
Key research objectives should include:
Receptor Identification: Employing strategies like affinity chromatography using VD1-RPD2 peptides as bait, expression cloning, or bioinformatic approaches based on sequence homology with other known neuropeptide receptors.
Binding Assays: Developing radioligand or fluorescent binding assays to determine the binding affinities (Kd) of different VD1-RPD2 peptides (α1, α2, β) to the identified receptors. This will help to understand if the peptides act on the same or different receptor subtypes.
Functional Characterization: Expressing the identified receptors in heterologous systems (e.g., Xenopus oocytes or mammalian cell lines) to study their signaling pathways. This involves determining whether they are G protein-coupled receptors (GPCRs) and identifying the specific G proteins (e.g., Gs, Gi/o, Gq) they couple to, as well as the subsequent second messenger systems (e.g., cAMP, IP3/DAG) that are activated or inhibited.
Pharmacological Profiling: Screening for and developing selective agonists and antagonists for each receptor subtype. These pharmacological tools are essential for dissecting the specific physiological roles of each peptide-receptor pair.
| Research Step | Objective | Methodology Example |
| Identification | Isolate the molecular receptor(s) for VD1-RPD2 peptides. | Affinity Chromatography, Expression Cloning |
| Binding Analysis | Quantify the interaction between peptides and receptors. | Radioligand Binding Assays |
| Functional Assay | Determine the intracellular signaling cascade. | Heterologous Expression, Second Messenger Assays |
| Tool Development | Create selective molecules to probe receptor function. | High-Throughput Screening for Agonists/Antagonists |
High-Resolution Structural Biology of VD1-RPD2 Peptides and Receptors
Understanding the three-dimensional structure of the VD1-RPD2 peptides and their cognate receptors is crucial for a complete mechanistic understanding of their function and for the rational design of targeted pharmacological tools. structuretx.com To date, no high-resolution structures for this system have been reported.
Future structural biology efforts should focus on:
Peptide Structure Determination: Solving the solution structures of the individual VD1-RPD2 peptides (α1, α2, β) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This will reveal their conformational dynamics and potential interaction surfaces.
Receptor Structure Determination: Obtaining high-resolution crystal structures of the VD1-RPD2 receptors, likely using X-ray crystallography or cryo-electron microscopy (cryo-EM). nih.gov Given that these are expected to be membrane proteins, this will require advanced techniques for protein expression, purification, and crystallization. scienceopen.combohrium.com
Peptide-Receptor Complex Structure: The ultimate goal is to solve the structure of the peptides bound to their receptors. nih.gov This will provide atomic-level detail of the binding pocket and the specific molecular interactions that govern ligand recognition and receptor activation, highlighting the basis of subtype selectivity. structuretx.com
Integration of VD1-RPD2 Signaling with Broader Neural Networks
The expression of VD1-RPD2 peptides in the CNS of mollusks suggests their involvement in neural processing. researchgate.netnih.gov However, how this peptide system integrates with and modulates the activity of wider neural circuits remains largely unexplored. Future research must move beyond the characterization of single neurons to understanding the network-level functions of VD1-RPD2 signaling.
Key avenues for investigation include:
Circuit Mapping: Using techniques like immunohistochemistry and in situ hybridization combined with neuronal tracing to map the projections of VD1-RPD2-expressing neurons and identify their synaptic partners.
Electrophysiological Studies: Performing electrophysiological recordings from target neurons while applying VD1-RPD2 peptides to understand how they modulate synaptic transmission and neuronal excitability. This could reveal whether they act as classical neurotransmitters, neuromodulators, or both.
Behavioral Analysis: Correlating the activity of the VD1-RPD2 neuronal system with specific behaviors. researchgate.net This could involve stimulating or inhibiting these neurons and observing the effects on processes like feeding, locomotion, or learning and memory. The use of biologically informed neural network (BINN) models could help in predicting and understanding these complex interactions. nih.gov
Systems Biology and Omics Approaches to VD1-RPD2 Function
To gain a holistic view of the role of the VD1-RPD2 system, it is essential to integrate data from multiple biological levels. vascular-proteomics.commdpi.com Systems biology and multi-omics approaches provide powerful, hypothesis-free methods to uncover novel functions and regulatory mechanisms. frontiersin.orgnih.gov
Future research should leverage:
Transcriptomics: Performing RNA-sequencing on VD1-RPD2 neurons or on tissues before and after peptide application to identify genes and pathways that are regulated by this neuropeptide system.
Proteomics: Using mass spectrometry-based proteomics to identify the full complement of proteins in VD1-RPD2-expressing cells and to discover changes in protein expression or post-translational modifications in response to VD1-RPD2 signaling.
Metabolomics: Analyzing the metabolic profiles of target tissues to understand how VD1-RPD2 peptides influence cellular metabolism and energy homeostasis.
Integrative Analysis: Combining these large datasets using bioinformatics and computational modeling to construct network models of VD1-RPD2 function. nih.gov This can reveal emergent properties and predict novel physiological roles that are not apparent from single-level analyses. nih.gov
| Omics Technique | Data Generated | Potential Insights for VD1-RPD2 System |
| Transcriptomics | Gene expression profiles | Identification of downstream target genes and pathways. |
| Proteomics | Protein abundance and modifications | Elucidation of signaling cascades and cellular machinery affected. |
| Metabolomics | Small molecule metabolite levels | Understanding of the system's role in metabolic regulation. |
Development of Novel Tools for Targeted VD1-RPD2 Manipulation
Progress in understanding the VD1-RPD2 system is contingent on the availability of tools that allow for its precise manipulation. The development of such tools is a critical research direction that will empower more sophisticated functional studies.
Priorities for tool development include:
Genetically Encoded Sensors: Creating fluorescent sensors for VD1-RPD2 peptides or their receptors to visualize the dynamics of peptide release and receptor activation in real-time in living organisms.
Optogenetic and Chemogenetic Actuators: Developing optogenetic or chemogenetic tools specifically targeted to VD1-RPD2 neurons. This would allow researchers to remotely and precisely control the activity of these neurons with light or specific inert molecules, providing a powerful method for dissecting their role in neural circuits and behavior.
Targeted Gene Editing: Utilizing CRISPR/Cas9 or other gene-editing technologies to create knockout or knock-in models in organisms like Lymnaea or other mollusks. This would enable definitive studies on the necessity of the VD1-RPD2 gene and its peptide products for specific physiological functions. The development of such targeted pharmacological tools is essential for dissecting complex signaling pathways. nih.gov
By pursuing these integrated research avenues, the scientific community can move towards a comprehensive understanding of the VD1-RPD2 neuropeptide system, from molecular interactions to its role in complex physiological processes and behaviors.
Q & A
Q. What is the structural characterization of VD1-RPD2 neuropeptide prepro, and what methods are used to determine its precursor organization?
Methodological Answer: Structural analysis typically begins with mRNA sequencing to identify the precursor gene, followed by mass spectrometry to map cleavage sites and post-translational modifications. For example, studies on homologous neuropeptides like hypocretin (Hcrt) utilized hypothalamic tissue mRNA sequencing to identify preprohypocretin, combined with peptide isolation via HPLC and Edman degradation . Researchers should validate precursor organization using bioinformatics tools (e.g., SignalP for signal peptide prediction) and confirm peptide products through immunoblotting with domain-specific antibodies .
Q. How can researchers detect VD1-RPD2 prepropeptide expression in neural tissues, and what are the key methodological considerations?
Methodological Answer: Detection requires a dual approach:
- mRNA localization : Use in situ hybridization with DIG-labeled riboprobes targeting VD1-RPD2 mRNA, ensuring probe specificity via BLAST alignment and control experiments (e.g., sense probe negative controls) .
- Protein detection : Immunohistochemistry using antibodies against conserved regions of the prepropeptide. Validate antibodies via knockout tissue controls and pre-absorption assays . Tissue fixation conditions (e.g., paraformaldehyde concentration) and antigen retrieval methods (e.g., citrate buffer heating) are critical for signal optimization .
Q. What experimental models are appropriate for initial functional studies of VD1-RPD2-derived peptides?
Methodological Answer: Primary hypothalamic neuron cultures are ideal for assessing neuroexcitatory effects, as demonstrated in Hcrt studies . Protocols include:
- Dissociating postnatal rodent hypothalamic tissue with papain.
- Culturing neurons on poly-D-lysine-coated plates.
- Applying synthetic VD1-RPD2 peptides (1–100 nM) while monitoring calcium flux via Fura-2 imaging. Include hippocampal neuron controls to test specificity, as neuropeptide effects may vary by cell type .
Advanced Research Questions
Q. How should researchers design experiments to map the neural circuits involving VD1-RPD2-derived peptides while controlling for cross-reactivity?
Methodological Answer: Use a combination of retrograde tracing and in situ hybridization:
- Inject FluoroGold into target brain regions (e.g., thalamus) to label projecting neurons.
- Co-localize VD1-RPD2 mRNA in retrogradely labeled cells via dual-label in situ hybridization . To address cross-reactivity, validate probes/antibodies against related peptides (e.g., secretin-family members) and use CRISPR-Cas9 knockout models to confirm staining specificity .
Q. What strategies are effective for resolving contradictory data on the neuroexcitatory effects of VD1-RPD2 peptides across different experimental models?
Methodological Answer:
- Meta-analysis framework : Systematically compare studies using PRISMA guidelines, categorizing variables like peptide concentration, species (rodent vs. human-derived cell lines), and assay duration .
- Species-specific reactivity : Test peptides in cross-species assays (e.g., human iPSC-derived neurons vs. mouse primary cultures) to identify conserved vs. divergent signaling pathways .
- Dose-response curves : Replicate experiments across ≥3 independent labs using standardized peptide batches (e.g., HPLC-purified, mass-verified) .
Q. What computational approaches integrate multi-omics data to elucidate the regulatory networks of VD1-RPD2 prepropeptide?
Methodological Answer:
- Transcriptomic integration : Use RNA-seq data from single-cell hypothalamic atlases to correlate VD1-RPD2 expression with neurotransmitter/neuropeptide co-expression patterns (e.g., via Seurat package in R) .
- Proteomic mapping : Combine LC-MS/MS data with STRING database analysis to identify interacting proteins (e.g., prohormone convertases) .
- Systems biology : Implement Boolean network models to simulate precursor processing dynamics under varying pH and enzymatic conditions .
Methodological Considerations for Data Reproducibility
- Preclinical reporting : Adhere to NIH guidelines for experimental detail disclosure, including animal strain, peptide lot numbers, and statistical power calculations .
- Data contradiction analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses when inconsistencies arise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
